N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
Description
"N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide" is a synthetic small molecule characterized by a 6-bromo-substituted chromane (benzopyran) core linked to a piperidine-2-carboxamide scaffold with a propargyl (prop-2-yn-1-yl) substituent. The compound’s design integrates rigidity from the benzopyran ring and reactivity from the propargyl group, which may influence pharmacokinetic properties like metabolic stability and binding affinity.
Properties
IUPAC Name |
N-(6-bromo-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-ynylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-2-9-21-10-4-3-5-16(21)18(22)20-15-8-11-23-17-7-6-13(19)12-14(15)17/h1,6-7,12,15-16H,3-5,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVPASJNLKFXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NC2CCOC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H18BrN2O2
- Molecular Weight : 388.3 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
1. Antitumor Activity
Studies have indicated that derivatives of benzopyran compounds exhibit significant antitumor effects. For instance, compounds structurally related to N-(6-bromo-3,4-dihydro-2H-1-benzopyran) have shown promise against various cancer cell lines. A study demonstrated that similar compounds effectively inhibited tumor growth in vitro and in vivo models, suggesting a potential for development as anticancer agents .
2. Neuroprotective Effects
The benzopyran moiety is known for its neuroprotective properties. Research has shown that compounds with this structural feature can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. Inhibiting MAO-B specifically has been linked to protective effects against oxidative stress in neuronal cells .
3. Anti-inflammatory Properties
Compounds similar to N-(6-bromo-3,4-dihydro-2H-1-benzopyran) have also been studied for their anti-inflammatory activities. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
The biological activity of N-(6-bromo-3,4-dihydro-2H-1-benzopyran) is likely mediated through several mechanisms:
Inhibition of Enzymatic Activity
The compound may inhibit key enzymes involved in cancer progression and inflammation. For example, inhibition of MAO-B leads to increased levels of neuroprotective neurotransmitters like dopamine .
Modulation of Signal Transduction Pathways
This compound may affect various signal transduction pathways involved in cell proliferation and survival. By modulating these pathways, it can exert both antitumor and neuroprotective effects.
Case Studies
Several studies have explored the effects of similar compounds:
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a benzopyran moiety, which is known for its biological activity. The presence of the bromine atom and the piperidine ring enhances its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 376.2 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds derived from benzopyran derivatives, including N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. Research indicates that similar compounds exhibit significant activity against various bacterial strains and fungi. For instance, coumarin analogues have demonstrated promising results against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that this compound may share similar properties .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. Studies have shown that benzopyran derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. These effects are attributed to the ability of the benzopyran scaffold to interact with key proteins involved in cell signaling pathways .
Synthesis and Derivatives
The synthesis of this compound involves several key steps:
- Formation of the Benzopyran Core : The initial step typically involves the bromination of 3,4-dihydrobenzopyran derivatives.
- Piperidine Ring Formation : Subsequent reactions lead to the formation of the piperidine ring through cyclization processes.
- Alkyne Introduction : The introduction of the propynyl group is achieved via Sonogashira coupling or similar methodologies.
These synthetic routes not only yield the target compound but also allow for the exploration of various derivatives that may enhance biological activity or selectivity .
Case Study 1: Antimicrobial Evaluation
In a study evaluating a series of benzopyran derivatives, compounds structurally related to this compound were tested against multiple microbial strains. Results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating significant antimicrobial efficacy compared to standard antibiotics .
Case Study 2: Cancer Cell Line Testing
Another research effort focused on assessing the anticancer properties of benzopyran derivatives against various cancer cell lines, including breast and colon cancer models. The results showed that certain derivatives led to a reduction in cell viability by over 70% at concentrations below 10 µM, indicating potent anticancer activity potentially linked to their ability to induce apoptosis .
Comparison with Similar Compounds
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (Compound 35)
- Core Structure : Features a brominated benzodiazol-2-one ring instead of benzopyran.
- Substituents : The piperidine-carboxamide is linked to a methoxy- and methyl-substituted pyridine (vs. propargyl in the target compound).
- Synthesis: Yielded 56% via coupling of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with 3-amino-6-methoxy-5-methylpyridine .
- Physicochemical Data : LCMS [M+H]⁺ = 460 .
(RS)-N-(2,6-Dimethylphenyl)piperidine-2-carboxamide (Imp. B(EP))
- Core Structure : Lacks a brominated aromatic system; instead, the piperidine-carboxamide is attached to a dimethylphenyl group.
- Substituents : Simple aryl substitution without propargyl or benzopyran systems.
- Regulatory Context : Listed as a pharmaceutical impurity (CAS 15883-20-2), emphasizing its relevance in quality control .
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide (Compound 56)
- Core Structure : Similar benzodiazol-2-one ring as Compound 35 but linked to a dimethoxyphenyl group.
- Synthesis : Synthesized using 3,4-dimethoxyphenyl isocyanate, yielding a molecular weight confirmed by HRMS ([M]+ = 458.0954) .
Key Structural and Functional Differences
Implications of Structural Variations
- Propargyl vs. Aryl Substituents : The propargyl group introduces alkyne functionality, which could enable click chemistry modifications or improve metabolic stability relative to aryl-linked analogs like Imp. B(EP) .
- Synthetic Complexity : The target compound’s synthesis likely requires functionalization of the benzopyran ring, which may be more challenging than the benzodiazol-2-one derivatives described in and .
Q & A
Q. What synthetic strategies are commonly employed to construct the benzopyran and piperidine moieties in this compound?
The benzopyran core is typically synthesized via cyclization of substituted chroman-4-ones or through acid-catalyzed condensation of phenolic derivatives with α,β-unsaturated carbonyl compounds. The piperidine ring is often formed via reductive amination or cyclization of amino alcohols. The propargyl group is introduced using nucleophilic substitution with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Q. How can the stereochemical integrity of the piperidine ring be confirmed during synthesis?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is recommended for enantiomeric separation. Absolute configuration can be resolved via X-ray crystallography of intermediates or final products, as demonstrated in analogous piperidine-carboxamide structures .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR : ¹H/¹³C NMR for backbone assignment; 2D-COSY/HMBC to resolve coupling between the propargyl group and adjacent carbons.
- HRMS : Electrospray ionization (ESI+) for molecular ion confirmation.
- HPLC-PDA : Purity assessment (>95%) using a C18 column with gradient elution (MeCN:H₂O + 0.1% TFA) .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?
Contradictions arise from the amphiphilic nature of the benzopyran (hydrophobic) and piperidine-carboxamide (hydrophilic). Use Hansen solubility parameters (HSPs) to optimize solvent mixtures. For example, DMSO:EtOAc (1:4 v/v) balances polarity, enabling consistent solubility for biological assays .
Q. What computational methods are suitable for predicting binding affinities of this compound to neurological targets?
Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (AMBER) can model interactions with targets like σ-receptors or monoamine transporters. Validate predictions via SPR (surface plasmon resonance) binding assays using recombinant proteins .
Q. How can synthetic yields be improved for the propargyl-substituted piperidine intermediate?
Side reactions (e.g., over-alkylation) are minimized by:
- Using bulky bases (DBU) to reduce nucleophilic competition.
- Microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics.
- Purification via flash chromatography (silica gel, hexane:EtOAc gradient) .
Q. What strategies mitigate oxidative degradation of the benzopyran moiety during storage?
- Store under inert gas (Argon) at -20°C in amber vials.
- Add antioxidants (0.1% BHT) to solid samples.
- Lyophilize aqueous solutions to prevent hydrolysis .
Biological and Mechanistic Questions
Q. How does the propargyl group influence metabolic stability in preclinical models?
The propargyl moiety reduces first-pass metabolism by cytochrome P450 enzymes (e.g., CYP3A4) due to steric hindrance. Confirm via in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification of parent compound and metabolites .
Q. What in vitro assays are recommended to evaluate neuroprotective activity?
- Glutamate-induced excitotoxicity : Measure neuronal viability (MTT assay) in SH-SY5Y cells.
- Oxidative stress : Quantify ROS levels (DCFH-DA probe) in primary astrocytes.
- Target engagement: Western blot for Bcl-2/Bax ratio as an apoptosis marker .
Data Contradiction and Optimization
Q. How to address discrepancies in reported IC₅₀ values across different kinase inhibition assays?
Variability stems from assay conditions (ATP concentration, enzyme isoforms). Standardize protocols using the ADP-Glo™ Kinase Assay (Promega) with a fixed ATP concentration (10 µM). Validate with positive controls (e.g., staurosporine) and triplicate runs .
Q. What DoE (Design of Experiments) approaches optimize reaction conditions for scale-up?
A three-factor Box-Behnken design (temperature, catalyst loading, solvent ratio) identifies optimal parameters. Response surface methodology (RSM) predicts maximum yield while minimizing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
